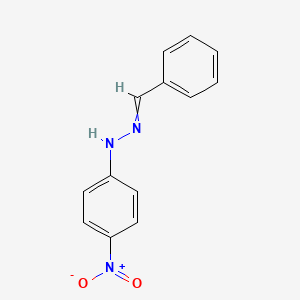

Benzaldehyde 4-nitrophenylhydrazone

Description

Overview of Hydrazone Derivatives in Organic Chemistry

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org They are formally derived from aldehydes and ketones by replacing the oxygen atom with the =N-NH₂ functional group. wikipedia.org The synthesis of hydrazones is typically achieved through the condensation reaction of a hydrazine (B178648) or its derivatives with an aldehyde or a ketone. wikipedia.orgnumberanalytics.com This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com

In organic chemistry, hydrazones are of significant importance due to their versatile reactivity. They serve as crucial intermediates in a variety of chemical transformations, including condensation reactions and cycloadditions, which are instrumental in the synthesis of complex organic molecules. numberanalytics.com For instance, hydrazones are key precursors in the Wolff–Kishner reduction and are reactants in reactions like hydrazone iodination, the Shapiro reaction, and the Bamford–Stevens reaction to form vinyl compounds. wikipedia.org Furthermore, their utility extends to the synthesis of various heterocyclic compounds, such as pyrazoles and indoles. numberanalytics.com The unique structural feature of hydrazones, the C=N-N triatomic system, imparts both nucleophilic and electrophilic characteristics to the molecule, making them versatile building blocks in synthetic chemistry. rhhz.net

Significance of Nitrophenylhydrazones in Chemical Science

Nitrophenylhydrazones are a specific subclass of hydrazones that feature one or more nitro (NO₂) groups on the phenyl ring of the hydrazine moiety. The presence of these strongly electron-withdrawing nitro groups significantly influences the properties and reactivity of the molecule. A well-known example is 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent, which reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates. cymitquimica.comrroij.com

This property makes nitrophenylhydrazones, including the 2,4-dinitro and the simpler 4-nitro derivatives, highly valuable in analytical chemistry. They have been widely used for the qualitative detection and characterization of carbonyl compounds. wikipedia.orgcymitquimica.comrroij.com The formation of a colored precipitate serves as a positive test, and the specific melting point of the resulting hydrazone derivative can be used to identify the original aldehyde or ketone. rroij.com The stability and crystallinity of these derivatives facilitate their isolation and analysis. Beyond their analytical applications, the electron-withdrawing nature of the nitro group enhances the stability of the hydrazone and influences its chemical reactivity in further synthetic steps.

Scope and Research Focus on Benzaldehyde (B42025) 4-nitrophenylhydrazone

This article focuses specifically on the chemical compound Benzaldehyde 4-nitrophenylhydrazone. This particular derivative is formed from the condensation of benzaldehyde and 4-nitrophenylhydrazine (B89600). While its analogue, benzaldehyde 2,4-dinitrophenylhydrazone, is more commonly cited in introductory analytical chemistry, this compound serves as a valuable compound for more specific research endeavors.

Current research interest in this compound includes its use in niche synthetic applications. It also serves as a model for investigating the effects of substituents on the chemical and physical properties of hydrazones. Compared to its 2,4-dinitro counterpart, the single nitro group at the para-position in this compound results in weaker electron-withdrawing effects, leading to differences in reactivity and stability that are of interest to researchers. The study of its spectral and structural characteristics provides fundamental data that contributes to a deeper understanding of hydrazone chemistry.

Historical Context of this compound Synthesis and Early Characterization

The study of hydrazones dates back to the late 19th century, with the first synthesis of a hydrazone compound reported in 1887, involving the reaction of benzaldehyde with hydrazine. numberanalytics.com The general method for synthesizing hydrazones, the acid-catalyzed condensation of a hydrazine with a carbonyl compound, became a fundamental reaction in organic chemistry. numberanalytics.comyoutube.com

Research Findings and Compound Data

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₂ | |

| Molecular Weight | 241.25 g/mol | |

| Appearance | Light yellow to Brown powder/crystal | |

| Melting Point | 193.0 to 197.0 °C | |

| CAS Number | 3078-09-9 |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. For this compound, various spectroscopic data are available.

| Spectral Technique | Key Information | Source |

| ¹H NMR | Spectral data available for structural confirmation. | chemicalbook.com |

| ¹³C NMR | Spectral data available. | chemicalbook.com |

| IR | Spectral data available. | chemicalbook.com |

| Mass Spectrometry | Spectral data available. | chemicalbook.com |

| Raman Spectroscopy | Spectral data available. | chemicalbook.com |

Crystal Structure

X-ray crystallography studies on closely related hydrazone derivatives reveal important structural features. For instance, studies on N-(4-Nitrobenzylidene)-N′-phenylhydrazine show an E configuration around the azomethine C=N double bond and a nearly planar molecular structure. researchgate.net Similarly, analyses of other hydrazones derived from nitrobenzaldehydes confirm this E-configuration and provide detailed information on bond lengths and angles. researchgate.netresearchgate.net The crystal packing is often governed by hydrogen bonds. researchgate.netresearchgate.net While a specific crystal structure report for this compound was not highlighted in the initial search, the data from analogous structures provide a strong basis for understanding its solid-state conformation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

N-(benzylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H |

InChI Key |

NOIFWEYOLLHIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzaldehyde 4 Nitrophenylhydrazone

Condensation Reaction Pathways for Hydrazone Formation

The synthesis of Benzaldehyde (B42025) 4-nitrophenylhydrazone is a classic example of a condensation reaction in organic chemistry, specifically the formation of a hydrazone from an aldehyde and a hydrazine (B178648) derivative. numberanalytics.comwikipedia.org This reaction is of significant importance due to its wide applicability in synthesizing compounds with diverse chemical and biological properties. numberanalytics.com

Nucleophilic Addition-Elimination Mechanism in Benzaldehyde 4-nitrophenylhydrazone Synthesis

The formation of this compound from benzaldehyde and 4-nitrophenylhydrazine (B89600) proceeds through a well-established nucleophilic addition-elimination mechanism. numberanalytics.comnumberanalytics.comwikipedia.org The reaction can be dissected into a few key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. numberanalytics.comnumberanalytics.comrsc.org This results in the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is subsequently transferred from the nitrogen atom to the oxygen atom of the tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Elimination of Water: The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable carbon-nitrogen double bond characteristic of the hydrazone. numberanalytics.comnumberanalytics.comrsc.org

Crystals of this compound obtained from this reaction assume an approximately planar E configuration. nih.govresearchgate.net

Catalytic Effects in Hydrazone Condensation Reactions

The rate of hydrazone formation is significantly influenced by the presence of catalysts. numberanalytics.com

Acid Catalysis: The reaction is typically catalyzed by the addition of a small amount of acid. numberanalytics.comnih.govnih.gov The acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the 4-nitrophenylhydrazine. numberanalytics.comorganicmystery.com The dehydration of the tetrahedral intermediate is often the rate-determining step and is also acid-catalyzed. nih.gov However, if the pH is too low, the hydrazine derivative can be protonated, rendering it non-nucleophilic and thus slowing down the reaction. nih.govorganicmystery.com

Base Catalysis: While less common for this specific reaction, bases can also catalyze hydrazone formation by deprotonating the hydrazine, thereby increasing its nucleophilicity. numberanalytics.com

Nucleophilic Catalysis: Certain nucleophiles, such as aniline (B41778) and its derivatives (e.g., anthranilic acids), can act as superior catalysts for hydrazone formation, especially at neutral pH. nih.govacs.orgnih.gov This type of catalysis involves the initial formation of a more reactive imine intermediate with the catalyst, which then rapidly reacts with the hydrazine to form the final hydrazone product. nih.govnih.gov

Influence of Reaction Conditions on Synthetic Outcomes (e.g., pH, solvent, temperature)

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.comnih.gov

| Condition | Effect on Reaction | Optimal Range/Value |

| pH | The reaction rate is pH-dependent. Acid catalysis is effective, but excessively low pH (<3) protonates the hydrazine, reducing its nucleophilicity and slowing the reaction. nih.govorganicmystery.com At higher pH, the carbonyl group is not sufficiently protonated. organicmystery.com | ~4.5 nih.gov |

| Solvent | The choice of solvent can significantly affect the reaction rate and yield. numberanalytics.com Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used as they can solvate the transition state and facilitate proton transfer. numberanalytics.comnih.gov | Polar protic solvents (e.g., ethanol, methanol) numberanalytics.com |

| Temperature | Elevated temperatures generally increase the reaction rate. numberanalytics.com However, excessively high temperatures can lead to the formation of unwanted side products. numberanalytics.com For some solvent-free syntheses, temperatures around 150°C have been utilized. qub.ac.uk | 20-50°C (for standard reactions) numberanalytics.com |

| Concentration | Higher concentrations of the reactants can favor the formation of the hydrazone product. numberanalytics.com | 0.1-1 M numberanalytics.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. nih.gov This has led to the exploration of green chemistry approaches for the synthesis of hydrazones, including this compound.

Solvent-Free Synthetic Protocols for Nitrophenylhydrazones

Solvent-free synthesis, a key principle of green chemistry, has been successfully applied to the preparation of nitrophenylhydrazones. researchgate.netdiscoveryjournals.orgdiscoveryjournals.org These methods offer several advantages over traditional solvent-based syntheses, including:

Reduced Environmental Impact: Elimination of organic solvents minimizes pollution and health hazards. researchgate.netdiscoveryjournals.org

Simplicity and Efficiency: These reactions are often simpler to perform, with shorter reaction times and easier work-up procedures. researchgate.netdiscoveryjournals.org

High Yields and Purity: Solvent-free methods can produce products in moderate to high yields, often without the need for further purification. researchgate.netdiscoveryjournals.org

A study comparing solvent-based and solvent-free synthesis of dichloro p-nitrophenyl hydrazones found that the solvent-free method had a significantly lower E-factor (a measure of waste produced) and higher effective mass yield. discoveryjournals.org In one reported procedure, equimolar amounts of 4-nitrophenylhydrazine and various aromatic aldehydes were ground together at room temperature for a few minutes to afford the corresponding hydrazones in moderate to high yields. discoveryjournals.org

Mechanochemical Synthesis of Hydrazone Derivatives

Mechanochemistry, which involves using mechanical force to induce chemical reactions, is another prominent green chemistry technique for hydrazone synthesis. nih.govresearchgate.net This is often achieved through ball milling, where the reactants are ground together in a mill. nih.govresearchgate.netcapes.gov.br

Key findings from mechanochemical synthesis of hydrazones include:

Quantitative Yields: A variety of protected hydrazones have been prepared in quantitative yields by milling an equimolar amount of the carbonyl compound and the corresponding hydrazine without the use of any solvent. capes.gov.br

Rapid Reaction Times: Mechanochemical methods can significantly reduce reaction times compared to conventional heating methods. nih.gov For example, some hydrazones have been synthesized in a planetary ball mill with reaction times as short as 15 minutes to 2 hours, resulting in excellent yields (87-98%). nih.gov

Scalability: The potential for scaling up these solvent-free methods has been explored using techniques like twin-screw extrusion (TSE), demonstrating the feasibility of continuous manufacturing of hydrazone-based active pharmaceutical ingredients. qub.ac.uk

Derivatization Strategies and Analogue Synthesis

The functionalization of the core this compound structure can be systematically achieved by modifying either the benzaldehyde or the nitrophenylhydrazine (B1144169) moieties. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, leading to a wide array of analogues with potentially unique characteristics.

Synthesis of Related Nitrophenylhydrazone Isomers and Analogues

The synthesis of positional isomers of benzaldehyde nitrophenylhydrazone, namely the 2-nitro and 3-nitro analogues, follows the general principle of hydrazone formation. This involves the acid-catalyzed condensation of benzaldehyde with the corresponding nitrophenylhydrazine isomer.

The synthesis of Benzaldehyde 2-nitrophenylhydrazone is achieved by reacting 2-nitrobenzaldehyde (B1664092) with phenylhydrazine (B124118) or by the reaction of benzaldehyde with 2-nitrophenylhydrazine. A common procedure involves dissolving 2-nitrobenzaldehyde in a suitable solvent like ethanol, followed by the addition of 2,4-dinitrophenylhydrazine (B122626) at room temperature to facilitate the reaction. chegg.com Similarly, the reaction of 2-nitrobenzaldehyde with 4-nitrophenylhydrazine yields the corresponding hydrazone. researchgate.net

For the synthesis of Benzaldehyde 3-nitrophenylhydrazone , 3-nitrobenzaldehyde (B41214) is the key precursor. The nitration of benzaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (around 15°C) yields 3-nitrobenzaldehyde. chemicalbook.com This is then condensed with phenylhydrazine to afford the final product.

The general reaction for the synthesis of these isomers can be represented as:

Benzaldehyde + 2-Nitrophenylhydrazine → Benzaldehyde 2-nitrophenylhydrazone + H₂O

Benzaldehyde + 3-Nitrophenylhydrazine → Benzaldehyde 3-nitrophenylhydrazone + H₂O

The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The resulting hydrazone often precipitates out of the solution and can be purified by recrystallization. youtube.com

| Isomer | Precursors | Key Reaction |

| Benzaldehyde 2-nitrophenylhydrazone | Benzaldehyde, 2-Nitrophenylhydrazine | Acid-catalyzed condensation |

| Benzaldehyde 3-nitrophenylhydrazone | Benzaldehyde, 3-Nitrophenylhydrazine | Acid-catalyzed condensation |

| Benzaldehyde 2,4-dinitrophenylhydrazone | Benzaldehyde, 2,4-Dinitrophenylhydrazine | Acid-catalyzed condensation nih.gov |

Structural Modification at the Benzaldehyde Moiety

A vast number of analogues can be generated by introducing various substituents onto the phenyl ring of the benzaldehyde moiety. This allows for a systematic investigation of structure-activity relationships. The synthesis of these derivatives generally involves the condensation of a substituted benzaldehyde with 4-nitrophenylhydrazine.

For instance, hydrazones derived from substituted benzaldehydes of the vanillin (B372448) series have been synthesized. researchgate.net These substitutions can include alkoxy and acyloxy groups, which can influence the electronic and steric nature of the final hydrazone.

Another example involves the synthesis of 4-phenacyloxy benzaldehyde derivatives, which are then reacted to form the corresponding hydrazones. The synthesis of these aldehyde precursors is achieved through a Williamson ether synthesis, where a substituted 4-hydroxybenzaldehyde (B117250) reacts with a phenacyl bromide derivative. orientjchem.org

The general synthetic scheme for these modifications is as follows:

Synthesis of Substituted Benzaldehyde: This can be achieved through various aromatic substitution reactions or by using commercially available substituted benzaldehydes.

Condensation with 4-Nitrophenylhydrazine: The substituted benzaldehyde is then condensed with 4-nitrophenylhydrazine under standard hydrazone formation conditions.

A variety of substituted benzaldehydes have been used to create a library of this compound analogues, including those with chloro, bromo, and methoxy (B1213986) substituents. researchgate.net The reaction of 3,4-(methylenedioxy)benzaldehyde with 2,4-dinitrophenylhydrazine is another example of this derivatization strategy. researchgate.net

| Substituent on Benzaldehyde | Synthetic Approach |

| Alkoxy, Acyloxy (e.g., from vanillin) | Condensation of the corresponding substituted benzaldehyde with 4-nitrophenylhydrazine. researchgate.net |

| 4-Phenacyloxy | Williamson ether synthesis to form the aldehyde precursor, followed by condensation. orientjchem.org |

| Chloro, Bromo, Methoxy | Direct condensation of the commercially available substituted benzaldehyde. researchgate.net |

| 3,4-(Methylenedioxy) | Condensation of 3,4-(methylenedioxy)benzaldehyde with 2,4-dinitrophenylhydrazine. researchgate.net |

Structural Modification at the Nitrophenylhydrazine Moiety (e.g., thiolated nitrophenylhydrazones)

Modifying the nitrophenylhydrazine moiety offers another avenue for creating novel analogues. A particularly interesting modification is the introduction of a thiol or thiocyanate (B1210189) group, leading to thiolated nitrophenylhydrazones.

The synthesis of such compounds would likely proceed through the preparation of a thiolated phenylhydrazine precursor, followed by condensation with benzaldehyde. For example, the synthesis of Benzaldehyde 4-thiocyanophenylhydrazone would require the synthesis of 4-thiocyanophenylhydrazine. While specific literature on the synthesis of Benzaldehyde 4-thiocyanophenylhydrazone is scarce, the general approach would involve:

Synthesis of 4-Thiocyanophenylhydrazine: This could potentially be achieved by introducing a thiocyanate group onto the phenylhydrazine backbone through a Sandmeyer-type reaction on 4-aminophenylhydrazine or through nucleophilic aromatic substitution on a suitable precursor.

Condensation with Benzaldehyde: The resulting 4-thiocyanophenylhydrazine would then be condensed with benzaldehyde under standard conditions to yield the target thiolated hydrazone.

This area of derivatization remains less explored compared to modifications on the benzaldehyde ring, presenting an opportunity for the synthesis of novel compounds with potentially interesting properties.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the characterization of Benzaldehyde (B42025) 4-nitrophenylhydrazone, with each technique offering a unique window into its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Benzaldehyde 4-nitrophenylhydrazone by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum provides detailed information about the protons in the molecule. chemicalbook.com For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton of the N-H group typically appears as a singlet at a high chemical shift. rsc.org The protons on the aromatic rings exhibit signals in the aromatic region of the spectrum, with their specific shifts and coupling patterns revealing their positions relative to the electron-withdrawing nitro group and the hydrazone linkage.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. chemicalbook.com The carbon of the C=N imine bond shows a characteristic chemical shift. rsc.org The carbon atoms of the two aromatic rings also display distinct signals. The carbon attached to the nitro group is significantly shifted downfield due to the group's strong electron-withdrawing nature. The chemical shifts of the other aromatic carbons provide further confirmation of the compound's substitution pattern. rsc.orgdocbrown.info

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

| 4-methylbenzaldehyde | DMSO-d6 | 192.6, 145.2, 134.0, 129.7, 129.6, 21.4 |

| 4-methoxybenzaldehyde | DMSO-d6 | 191.3, 164.2, 131.8, 129.7, 114.5, 55.7 |

| 4-(trifluoromethyl)benzaldehyde | DMSO-d6 | 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 |

| 4-nitrobenzaldehyde | DMSO-d6 | 193.1, 139.7, 130.0 |

Note: The table presents data for related benzaldehyde derivatives to provide a comparative context for the chemical shifts observed in this compound.

Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound displays several key absorption bands that confirm its structure. A sharp peak is typically observed for the N-H stretching vibration. researchgate.net Aromatic C-H stretching vibrations appear at their expected frequencies. researchgate.net The C=N stretching of the imine group is also readily identifiable. researchgate.net Furthermore, the asymmetric and symmetric stretching vibrations of the Ar-NO₂ group are prominent features in the spectrum, providing clear evidence for the nitro functionality. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of benzaldehyde shows characteristic bands that can be compared to those of the derivative. researchgate.net In studies of related dinitrophenylhydrazone derivatives on surfaces, distinct bands for the N-N stretch and the dinitrophenyl-N stretch have been identified, which are also expected to be present in the spectrum of this compound. ualberta.ca

Interactive Data Table: Key IR Absorption Bands for Benzaldehyde 2,4-dinitrophenylhydrazone

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching | 3287 |

| Aromatic C-H stretching | 3090 |

| C=N stretching | 1744 |

| C=C stretching | 1620 |

| Ar-NO₂ asymmetric stretching | 1516 |

| Ar-NO₂ symmetric stretching | 1329 |

| C-NH stretching | 1136 |

Note: This data is for the closely related Benzaldehyde 2,4-dinitrophenylhydrazone and provides a strong indication of the expected vibrational modes for this compound. researchgate.net

UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound molecule, providing insights into its optical absorption properties. The spectrum is characterized by absorption bands that correspond to π-π* and n-π* transitions.

In a study of the closely related 2,4-dinitrophenylhydrazone of benzaldehyde, intense peaks were observed which were assigned to π-π* and n-π* transitions of the aromatic system. researchgate.net The presence of the extended conjugated system, encompassing both aromatic rings and the hydrazone linkage, as well as the nitro group, influences the positions and intensities of these absorption maxima. The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent used. researchgate.net

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which further confirms its structure. The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight. For the related p-nitrobenzaldehyde, the mass spectrum shows a base peak at m/z = 151, consistent with its molecular ion. researchgate.net The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Crystallographic Studies and Solid-State Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for this compound, revealing its absolute structure and molecular geometry in the solid state.

Single-crystal X-ray diffraction (SCXRD) analysis of (E)-benzaldehyde 4'-nitrophenylhydrazone reveals its precise three-dimensional structure. iucr.org The molecule typically adopts an E conformation about the C=N double bond. iucr.orgijsrst.com The crystal structure is monoclinic with specific unit cell dimensions. iucr.org

The analysis provides detailed bond lengths and angles. For example, in the related benzaldehyde 2,4-dinitrophenylhydrazone, the C-C bond distances within the dinitrophenyl ring are influenced by the imino group. ijsrst.comnih.govresearchgate.net The molecule is often found to be nearly planar. ijsrst.comresearchgate.net Intermolecular interactions, such as weak hydrogen bonds between the N-H group and the nitro group of an adjacent molecule, play a role in stabilizing the crystal packing. iucr.org The presence of π-π stacking interactions between the aromatic rings of neighboring molecules is also a common feature in the solid-state architecture of these types of compounds. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for (E)-Benzaldehyde 4'-nitrophenylhydrazone

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.2 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.049(5) |

| b (Å) | 23.320(11) |

| c (Å) | 8.506(11) |

| β (°) | 96.8(1) |

| V (ų) | 1191.4 |

| Z | 4 |

| Dm (g cm⁻³) | 1.34(1) |

| Dx (g cm⁻³) | 1.34 |

This data is for the (E)-isomer of Benzaldehyde 4'-nitrophenylhydrazone. iucr.org

Other Advanced Analytical Techniques

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. This method provides information on the redox potentials of the molecule, corresponding to the oxidation and reduction processes it can undergo. The presence of the electron-withdrawing nitro (-NO₂) group and the electroactive hydrazone linkage (-C=N-NH-) makes the compound susceptible to reduction processes. Studies on structurally related Schiff base derivatives have utilized cyclic voltammetry to probe their redox behavior, revealing insights into their electronic structure and potential for electron transfer reactions. nih.gov The analysis helps in understanding the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of this compound. Methods such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to understand how the material behaves under thermal stress.

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition patterns, thermal stability, and the presence of volatile components. For a compound like this compound, a TGA thermogram would typically show a stable region up to its melting point, followed by one or more stages of mass loss corresponding to the decomposition of the molecule.

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique detects exothermic or endothermic events. The melting of this compound would be observed as a sharp endothermic peak. Subsequent decomposition processes can be identified as either endothermic or exothermic events, providing a more complete picture of the thermal transitions. Research on related hydrazone derivatives confirms the utility of these techniques in establishing thermal stability profiles. researchgate.net

Published data indicates a melting point for this compound in the range of 193.0 to 197.0 °C. This value is a critical parameter derived from thermal analysis and signifies the upper limit of its solid-state stability under normal pressure.

Table 1: Thermal Properties of this compound

| Property | Value | Technique |

|---|---|---|

| Melting Point | 193.0 - 197.0 °C | Differential Thermal Analysis (DTA) / Melting Point Apparatus |

Mechanical Properties Assessment (e.g., microhardness)

The mechanical properties of crystalline materials, including organic compounds like this compound, are essential for understanding their durability and behavior under stress. Microhardness testing is a key technique for assessing these properties at a microscopic level.

Vickers microhardness testing is a common method used for this purpose. It involves indenting the crystal surface with a diamond pyramid indenter under a specific load for a set duration. The dimensions of the resulting indentation are then measured to calculate the hardness value. This value provides insight into the material's resistance to plastic deformation.

For this compound crystals, microhardness measurements would reveal information about the strength of the intermolecular forces, such as hydrogen bonds and van der Waals forces, within the crystal lattice. iucr.org Variations in hardness across different crystal faces could also indicate anisotropic mechanical behavior. While specific microhardness data for this compound is not extensively documented in the available literature, the methodology remains a standard for characterizing new crystalline phases of such materials. researchgate.net

Table 2: Parameters in Vickers Microhardness Testing

| Parameter | Description | Common Units |

|---|---|---|

| Applied Load (P) | The force applied by the indenter to the crystal surface. | Grams (g) or Newtons (N) |

| Indentation Time (t) | The duration for which the load is applied. | Seconds (s) |

| Diagonal Length (d) | The average length of the two diagonals of the indentation mark. | Micrometers (µm) |

Dielectric Properties Investigation

The study of dielectric properties provides fundamental insights into the electrical behavior of a material in response to an external electric field. For this compound, investigating its dielectric constant (ε') and dielectric loss (ε'') as a function of frequency and temperature can illuminate aspects of its molecular structure and dynamics.

The dielectric constant is a measure of a material's ability to store electrical energy. In a polar molecule like this compound, which possesses a significant dipole moment due to the nitro (-NO₂) group and the hydrazone linkage, the dielectric constant is expected to be influenced by the alignment of these dipoles with the applied field.

Dielectric loss quantifies the dissipation of electrical energy as heat within the material. This loss can arise from the movement of charge carriers and the relaxation of molecular dipoles. By analyzing the dielectric loss at different frequencies, researchers can identify characteristic relaxation times associated with molecular motions.

These studies are typically conducted by placing a pellet of the material or a single crystal between the plates of a capacitor and measuring the capacitance and conductance over a range of frequencies. The presence of a nitro group suggests that the dielectric properties will be significantly influenced by its strong electron-withdrawing nature. iucr.org

Table 3: Key Dielectric Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Dielectric Constant | ε' | Indicates the ability of the material to store electrical energy. Related to molecular polarizability. |

| Dielectric Loss | ε'' | Represents the energy dissipated as heat due to charge transport and dipolar relaxation. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

While specific DFT studies focusing solely on Benzaldehyde (B42025) 4-nitrophenylhydrazone are not prevalent in the surveyed literature, extensive research on closely related compounds like Benzaldehyde 2,4-dinitrophenylhydrazone provides a reliable framework for understanding its structural characteristics. nih.govresearchgate.net For instance, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher. researchgate.net

In a study on Benzaldehyde 2,4-dinitrophenylhydrazone, crystals obtained from a condensation reaction of benzaldehyde and 2,4-dinitrophenylhydrazine (B122626) were analyzed. nih.gov The molecule was found to adopt a nearly planar E configuration. nih.gov DFT calculations on such hydrazones reveal that within the dinitrophenyl moiety, the C-C bonds adjacent to the imino group are often elongated compared to other aromatic C-C bonds in the same ring. nih.govresearchgate.net This elongation is attributed to the electronic influence of the imine group. researchgate.net The planarity of the molecule suggests significant π-conjugation across the hydrazone bridge, which influences its electronic properties. nih.gov

Table 1: Illustrative Geometric Parameters for Related Hydrazone Compounds (Note: Data below is for Benzaldehyde 2,4-dinitrophenylhydrazone and serves as an example of typical DFT results for this class of compounds.)

| Parameter | Bond | Typical Calculated Value (Å) | Reference |

|---|---|---|---|

| Bond Length | C-C (aromatic, near imine) | 1.417 (average) | nih.gov |

| Bond Length | C-C (aromatic, other) | 1.373 (average) | nih.gov |

| Bond Length | C=N (imine) | ~1.28 | researchgate.net |

This table is interactive. You can sort and filter the data.

These calculations confirm that the hydrazone linkage (C=N-NH) is not isolated but is an integral part of a larger conjugated system, which is critical for its chemical behavior and spectroscopic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Characteristics

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net This energy gap is also fundamental to understanding intramolecular charge transfer (ICT) characteristics. In molecules like Benzaldehyde 4-nitrophenylhydrazone, the presence of electron-donating (the phenyl ring) and electron-withdrawing (the nitrophenyl group) moieties connected by a π-conjugated linker (the hydrazone bridge) facilitates ICT upon photoexcitation.

For various benzaldehyde derivatives and other hydrazones, DFT calculations have been employed to determine these values. malayajournal.orgacadpubl.eumalayajournal.orgresearchgate.net For example, in a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO was found to be localized on the azo unit (electron-donating part), while the LUMO was located on the oxime region (electron-accepting part), indicating a clear path for charge transfer. malayajournal.orgacadpubl.eu The calculated HOMO-LUMO energy gap for this molecule was 3.76 eV. malayajournal.orgacadpubl.eu

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for a Related Benzaldehyde Derivative (Note: Data for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.27 | malayajournal.orgacadpubl.eu |

| ELUMO | -2.51 | malayajournal.orgacadpubl.eu |

| Energy Gap (ΔE) | 3.76 | malayajournal.orgacadpubl.eu |

| Ionization Potential (I) | 6.27 | malayajournal.orgacadpubl.eu |

| Electron Affinity (A) | 2.51 | malayajournal.orgacadpubl.eu |

| Global Hardness (η) | 1.88 | malayajournal.orgacadpubl.eu |

This table is interactive. You can sort and filter the data.

For this compound, it is expected that the HOMO would be distributed over the benzaldehyde phenyl ring and the hydrazone linkage, while the LUMO would be predominantly localized on the electron-deficient 4-nitrophenyl ring. The resulting small energy gap would signify a reactive molecule with pronounced charge transfer characteristics, making it a candidate for applications in nonlinear optics and electronics.

Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote different potential values. malayajournal.org Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgmdpi.com

In studies of benzaldehyde and its derivatives, the MEP surface clearly identifies the oxygen atom of the carbonyl group as a site of high negative potential, making it a prime target for electrophiles. chemrevlett.comdtic.mil Conversely, the hydrogen atoms, particularly the aldehydic proton, show positive potential. mdpi.com

For this compound, the MEP surface would be more complex.

Negative Potential: The most negative regions (red/yellow) are expected to be located around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazone linkage. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. malayajournal.org

Positive Potential: The most positive regions (blue) would likely be associated with the N-H proton of the hydrazone group and the aromatic protons. These areas are susceptible to attack by nucleophiles. mdpi.com

The MEP analysis for a related molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, shows the potential ranging from negative (red) around the oxygen atom to positive (blue) around the hydrogen atoms, clearly delineating the reactive zones. acadpubl.eumalayajournal.org This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind to a receptor or interact with other reagents. malayajournal.org

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to calculate vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Comparing these theoretical spectra with experimental data provides a robust method for structural confirmation and detailed assignment of vibrational modes. mdpi.comresearchgate.net

While a direct comparison for this compound is not available in the cited literature, studies on similar molecules demonstrate the power of this approach. For instance, in the analysis of 4-phenylbenzaldehyde, periodic DFT calculations provided a nearly one-to-one match with the experimental inelastic neutron scattering (INS) spectrum, allowing for unambiguous assignment of vibrational modes, including complex torsional and collective motions within the crystal. mdpi.com Similarly, for 4-(dimethylamino)benzaldehyde, a normal coordinate analysis based on IR and Raman spectra of several isotopic derivatives led to a revised and more accurate assignment of its fundamental vibrations. nih.gov

For this compound, theoretical calculations would predict characteristic vibrational frequencies:

N-H stretch: Expected around 3300-3400 cm⁻¹.

C=N stretch (imine): Typically appears in the 1600-1650 cm⁻¹ region.

NO₂ stretches: Asymmetric and symmetric stretches of the nitro group would be prominent, usually found around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-H aromatic stretches: Above 3000 cm⁻¹.

By comparing a calculated spectrum with an experimental one, each band can be assigned to a specific molecular motion. This is particularly useful for complex molecules where spectral bands overlap significantly.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. These simulations provide detailed information about the conformational changes, stability, and interactions of a molecule in various environments, such as in solution or bound to a biological target. chemrevlett.com

While specific MD simulations for this compound are not detailed in the searched results, extensive research on other hydrazone derivatives highlights the potential applications of this technique. mdpi.comdtic.milprinceton.edu MD simulations have been widely used to:

Assess Binding Stability: In drug design, MD simulations are used to evaluate the stability of a ligand-protein complex over time. Parameters like the Root Mean Square Deviation (RMSD) of the complex can indicate whether the ligand remains stably bound in the active site of a receptor. researchgate.net

Analyze Intermolecular Interactions: MD can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the molecule and its surroundings (e.g., solvent molecules or protein residues). dtic.mil

Explore Conformational Landscapes: The simulations can reveal the different conformations a flexible molecule like a hydrazone can adopt and the energetic barriers between them.

For example, MD simulations have been conducted on hydrazone derivatives to assess their binding stability with crucial protein targets in diseases like cancer and COVID-19. chemrevlett.comprinceton.edu These studies often analyze the RMSD, Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation time to confirm a stable binding mode. chemrevlett.com Given its structure, this compound could be similarly studied to understand its dynamic behavior and potential interactions in a biological context.

Supramolecular Chemistry and Crystal Engineering Principles

Design and Synthesis of Hydrogen-Bonded Supramolecular Architectures

The deliberate design of supramolecular architectures relies heavily on predictable and directional non-covalent interactions, with hydrogen bonding being a primary tool. rsc.org The specificity, directionality, and strength of hydrogen bonds allow chemists to guide molecules into assembling specific, extended structures. rsc.org In the case of nitrophenylhydrazones, the inherent hydrogen bond donors (N-H group) and acceptors (nitro group oxygen atoms) are key to their self-assembly.

Research on related nitrophenylhydrazone structures demonstrates their capacity to form well-defined supramolecular motifs. For instance, molecules in this class are known to be linked by a combination of N−H···O and C−H···O hydrogen bonds. researchgate.net These interactions can guide the molecules into forming chains, sheets, or more complex three-dimensional networks. researchgate.net In some cases, these hydrogen bonds lead to the formation of distinct ring structures within the crystal lattice, such as edge-fused R2(12) and R4(24) rings, creating robust, chain-like assemblies. researchgate.net The synthesis method, particularly the choice of solvent and conditions for slow evaporation, plays a critical role in obtaining single crystals suitable for observing these ordered architectures. researchgate.net

Role of Nitrophenylhydrazone Moieties in Directing Crystal Packing

The nitrophenylhydrazone moiety (–C=N–NH–Ar–NO₂) is instrumental in dictating how the molecules arrange themselves in the solid state. The crystal structure of the closely related Benzaldehyde (B42025) 2,4-dinitrophenylhydrazone shows that the molecule typically adopts a planar E configuration. nih.gov This planarity facilitates close packing and promotes specific intermolecular interactions.

A key feature is the electronic communication between the imine group and the nitrophenyl ring. The non-bonding orbital of the imino nitrogen atom can overlap with the π-orbitals of the aromatic ring, leading to electron delocalization. nih.govresearchgate.net This delocalization is evidenced by observable changes in bond lengths within the crystal structure. Specifically, the aromatic C-C bonds adjacent to the imino group are often found to be longer than other C-C bonds in the same ring. nih.govresearchgate.net

Table 1: Representative Bond Lengths in Benzaldehyde 2,4-dinitrophenylhydrazone Data extracted from studies on a closely related analogue to illustrate the directing effects of the hydrazone moiety.

| Bond Type | Average Length (Å) | Observation |

| Aromatic C-C (near imino group) | 1.417 | Appreciably longer, suggesting electronic effects from the imino group. nih.gov |

| Other Aromatic C-C | 1.373 | Shorter, typical of aromatic bonds. nih.gov |

| N-C (imine-dinitrophenyl) | 1.338 | Short distance indicates electron delocalization. researchgate.net |

Engineering of Acentric Crystals for Specific Material Properties

A central goal of crystal engineering is the design of acentric, or non-centrosymmetric, crystal structures. Materials that crystallize in acentric space groups can exhibit valuable second-order nonlinear optical (NLO) properties, which are useful in laser technology and telecommunications. The challenge lies in overcoming the natural tendency of many organic molecules to pack in centrosymmetric arrangements, which cancels out their molecular dipoles and precludes NLO activity.

One successful strategy involves co-crystallization, where the target molecule is combined with another component to disrupt centrosymmetric packing. researchgate.net For example, co-crystals of 4-nitrophenol (B140041) with various aminopyridines have successfully yielded acentric organic salts. researchgate.net In these systems, proton transfer between the components and the formation of intricate hydrogen-bonding networks guide the assembly into the desired acentric space groups, such as P2₁ and Pna2₁. researchgate.net While not specific to Benzaldehyde 4-nitrophenylhydrazone, this principle of using multi-component systems is a key technique in crystal engineering that could be applied to this class of compounds to induce acentric alignment.

Understanding Orientational Disorder in Solid-State Structures

While perfect crystalline order is often the goal, disorder within the solid state is a common and important phenomenon. Orientational disorder occurs when molecules or constituent ions occupy well-defined positions in the crystal lattice but lack a uniform orientation. nih.gov This is distinct from translational disorder, where the positions themselves are not fixed. Such disordered phases can be thermodynamically stable and are not merely arrested, non-equilibrium states. nih.gov

This phenomenon is observed in a wide range of materials, from simple solvent molecules to complex polyanions in Zintl compounds. nih.govaps.org In these orientationally disordered phases, the constituent particles may exhibit rapid reorientations or switch between a few discrete orientations, a state sometimes referred to as a "discrete plastic crystal." nih.govresearchgate.net The degree of disorder can be influenced by external factors like temperature and pressure and is fundamentally linked to the symmetry mismatch between the molecule itself and the crystal lattice site it occupies. nih.govnih.gov Understanding and characterizing orientational disorder is crucial as it can significantly impact a material's physical properties, including its electronic and ionic transport capabilities. aps.org

Applications in Advanced Materials Science and Analytical Chemistry

Applications in Nonlinear Optics (NLO)

The molecular structure of Benzaldehyde (B42025) 4-nitrophenylhydrazone, featuring a donor-π-acceptor framework, makes it and its derivatives prime candidates for investigation in nonlinear optics. The interaction between the electron-donating and accepting groups across the conjugated system is fundamental to its NLO properties.

Second Harmonic Generation (SHG) Efficiency Studies

Hydrazone derivatives, particularly those involving the 4-nitrophenylhydrazone moiety, have been identified as highly promising organic NLO materials. Research has focused on growing single crystals of these compounds and measuring their ability to generate a second harmonic frequency from incident laser light.

A notable derivative, 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), demonstrates exceptional NLO properties. Studies on single crystals of DANPH have reported a very high nonlinear optical coefficient. optica.org Similarly, crystals of 4-Nitrophenyl hydrazone (4-NPH) have shown significant SHG efficiency. nih.gov The efficiency of these materials is often compared to Potassium Dihydrogen Phosphate (KDP), a standard inorganic NLO crystal. Research confirms that the NLO property in 4-NPH was verified using the Kurtz and Perry powder method. nih.gov

Detailed measurements for these compounds provide quantitative evidence of their NLO capabilities. For instance, DANPH exhibits a large phase-matchable coefficient, making it a material of interest for applications like optical parametric oscillation. optica.orgresearchgate.net

| Compound | SHG Efficiency / NLO Coefficient | Wavelength (λ) | Reference |

|---|---|---|---|

| 4-Nitrophenyl hydrazone (4-NPH) | 15.39 times that of KDP | Not Specified | nih.gov |

| 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH) | d₁₂ = 270 ± 50 pm/V | 1.542 µm | optica.orgresearchgate.net |

| 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH) | d_eff ≥ 150 pm/V | 1.542 µm | optica.orgresearchgate.net |

Photoluminescence Properties and Luminescent Material Development

The potential for photoluminescence in hydrazone derivatives stems from their aromatic nature and conjugated double bond systems, which provide a high degree of resonance stability. scirp.org However, the emission of light is not a guaranteed property and is highly dependent on the specific molecular structure and its available deactivation pathways after absorbing light.

For some hydrazone-based molecular switches, the geometric isomers exhibit different photophysical properties; for example, the E isomers can be fluorescent while the corresponding Z isomers are non-fluorescent. rsc.org This behavior allows for the modulation of a fluorescent signal based on the isomeric state. Conversely, studies on certain dinitrophenyl-hydrazinylidene derivatives have revealed an almost complete absence of fluorescence. researchgate.net This is attributed to an ultrafast, non-radiative deactivation of the excited state through internal conversion, a process that competes with and dominates fluorescence. researchgate.net This highlights that while the core structure is conducive to luminescence, specific substitutions can favor non-radiative pathways, quenching light emission.

Optical Limiting and Switching Applications

The hydrazone functional group (C=N-NH) is a key component in the design of molecular switches that can be controlled by external stimuli like light or changes in pH. irispublishers.com The fundamental mechanism involves the reversible E/Z isomerization around the C=N double bond. rsc.org This configurational change alters the physical and optical properties of the molecule, forming the basis for its application in optical switching devices. rsc.orgirispublishers.com

Researchers have demonstrated that this isomerization can be triggered by:

Light (Photo-switching): Irradiation with light of a specific wavelength can induce the E→Z isomerization. This process can be used to control the alignment of liquid crystals or to toggle a readout signal. rsc.org

Chemical Inputs (Chemo-switching): The protonation or coordination of a part of the molecule, often triggered by a change in pH, can force the E/Z isomerization. nih.gov

These hydrazone-based switches are being explored for their potential in developing dynamic materials where properties can be controlled externally, which is essential for applications in molecular electronics and data storage. nih.govrsc.org

Structure-Property Relationships in NLO Materials Design

The effectiveness of a nitrophenylhydrazone derivative as an NLO material is intrinsically linked to its molecular and crystal structure. The relationship between the microscopic molecular arrangement and the macroscopic NLO response is a critical area of study.

Key structural factors influencing NLO properties include:

Molecular Hyperpolarizability: The presence of strong electron donor and acceptor groups connected by a π-conjugated system leads to a large molecular hyperpolarizability (β), which is the source of the NLO effect.

Acentric Crystal Packing: For second-order NLO effects like SHG to be observed on a macroscopic level, the molecules must crystallize in a non-centrosymmetric space group. If the crystal structure is centrosymmetric, the individual molecular dipoles cancel each other out.

Molecular Orientation: The orientation of the molecules within the crystal lattice is crucial. A favorable molecular packing with a high order parameter can lead to a large macroscopic optical nonlinearity. researchgate.net For example, research on different polymorphs of nitrophenylhydrazone crystals has shown that a crystal with a very high order parameter exhibits significantly greater NLO activity than a polymorph with a lower order parameter. researchgate.net

Intramolecular Hydrogen Bonding: In the context of molecular switches, the presence and strength of intramolecular hydrogen bonds can significantly affect the stability of different isomers and the energy required to switch between them. rsc.org

Analytical Reagent Applications

Use in Qualitative and Quantitative Detection of Carbonyl Compounds

Benzaldehyde 4-nitrophenylhydrazone is a derivative formed from the reaction between an aldehyde (benzaldehyde) and a hydrazine (B178648) (4-nitrophenylhydrazine). This reaction is a classic chemical test for the presence of carbonyl groups (aldehydes and ketones). Reagents like 2,4-dinitrophenylhydrazine (B122626) and 4-nitrophenylhydrazine (B89600) are widely used for this purpose. cymitquimica.com

The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the corresponding hydrazone. These hydrazone derivatives are typically brightly colored, crystalline solids with sharp, characteristic melting points. cymitquimica.com

Qualitative Detection: The formation of a colored precipitate upon adding 4-nitrophenylhydrazine or its dinitro-analogue to a sample is a positive indicator for the presence of an aldehyde or ketone. The identity of the specific carbonyl compound can often be confirmed by isolating the crystalline hydrazone product and measuring its melting point.

Quantitative Detection: The intense color of the hydrazone derivatives allows for their quantitative determination using spectrophotometric methods. The concentration of a carbonyl compound in a sample can be measured by reacting it with the hydrazine reagent and then measuring the absorbance of the resulting solution at a specific wavelength (e.g., using UV-Vis spectroscopy). Modern analytical methods often couple this derivatization with high-performance liquid chromatography (HPLC) for separation and more sensitive detection, including mass spectrometry (MS). researchgate.net

| Application | Principle | Observation / Method | Reference |

|---|---|---|---|

| Qualitative Analysis | Formation of a stable, colored crystalline derivative (hydrazone). | Precipitate formation; Melting point determination. | cymitquimica.com |

| Quantitative Analysis | The hydrazone product has strong absorbance in the UV-Visible spectrum. | Spectrophotometry (UV-Vis); High-Performance Liquid Chromatography (HPLC). | researchgate.net |

Spectroscopic Determination of Metal Ions and Anions in Chemical Samples

This compound and its derivatives are effective reagents for the detection and quantification of various metal ions and anions in chemical samples through spectroscopic methods. The core principle behind this application lies in the formation of a complex between the hydrazone and the target ion, which results in a distinct change in the solution's color. This color change can be measured using a spectrophotometer to determine the concentration of the ion.

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine to form colored precipitates has long been a classical method for their identification. cymitquimica.comscbt.commyskinrecipes.com This principle is extended to the detection of metal ions, where the hydrazone acts as a chromogenic reagent. The formation of metal complexes with hydrazone ligands often leads to a shift in the absorption spectrum, a phenomenon that can be exploited for quantitative analysis. ekb.eg

For instance, the interaction of this compound with certain metal ions can be monitored using UV-Vis spectroscopy. The intensity of the new absorption band corresponding to the metal-hydrazone complex is proportional to the concentration of the metal ion, allowing for its quantification.

Development of Chemosensors and pH Sensors for Chemical Analysis

The responsive nature of the this compound structure to its chemical environment makes it a suitable candidate for the development of chemosensors and pH sensors. These sensors are designed to signal the presence of specific chemical species or changes in acidity through a measurable output, often a change in color or fluorescence.

The hydrazone moiety can act as a signaling unit, where its electronic properties are perturbed by the binding of an analyte. This perturbation alters the way the molecule absorbs and emits light. For example, the protonation or deprotonation of the hydrazone group at different pH values can lead to distinct color changes, enabling its use as a pH indicator.

Furthermore, by incorporating specific recognition sites into the molecular structure, chemosensors based on this compound can be designed to selectively bind to target analytes. This selective binding event triggers a spectroscopic response, allowing for the detection and quantification of the analyte of interest.

Role in Coordination Chemistry

This compound and related hydrazone compounds play a significant role in coordination chemistry due to their ability to act as ligands that can bind to metal ions. This interaction leads to the formation of metal complexes with diverse structures and properties.

Ligand Properties and Metal Ion Coordination Modes

Hydrazones, including this compound, are versatile ligands because they possess multiple potential donor atoms, primarily the nitrogen atoms of the hydrazone group (-C=N-NH-). The spectral data of hydrazone metal complexes indicate that the ligand can coordinate to metal ions in different ways. ekb.eg For example, it can act as a neutral bidentate ligand, binding through the azomethine nitrogen and another donor atom, or as a monobasic tridentate ligand, where a proton is lost from the ligand upon coordination. ekb.eg

The coordination of the hydrazone to a metal ion is often confirmed by changes in the infrared (IR) spectrum of the complex compared to the free ligand. nih.gov For instance, a shift in the ν(N-H) stretching frequency to a lower wavenumber in the metal complex suggests the coordination of the amino nitrogen to the metal atom. nih.gov

Synthesis and Characterization of Metal Complexes

A wide variety of metal complexes of hydrazones have been synthesized and characterized. ekb.eg The synthesis typically involves the reaction of a metal salt with the hydrazone ligand in a suitable solvent. The resulting solid complexes can be isolated and characterized using various analytical and spectroscopic techniques to determine their structure and properties.

These characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex. ekb.egnih.gov

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. ekb.egnih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes and infer the geometry around the central metal ion. ekb.egnih.gov

Spectroscopic Techniques (IR, UV-Vis, NMR): To elucidate the coordination mode of the ligand and the electronic structure of the complex. ekb.egresearchgate.net

Other Emerging Materials Applications

Beyond its applications in analytical and coordination chemistry, this compound and its derivatives are being explored for their potential use in advanced materials, particularly in the field of solar energy conversion.

Components in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a type of third-generation photovoltaic technology that mimics natural photosynthesis to convert sunlight into electricity. nih.gov These cells are composed of a dye-sensitized semiconductor electrode, a redox electrolyte, and a counter electrode. nih.gov The dye plays a crucial role in absorbing light and initiating the charge separation process. nih.govmdpi.com

Organic dyes, including those based on hydrazone structures, are attractive candidates for use as sensitizers in DSSCs due to their strong light absorption properties and the tunability of their electronic structure through chemical modification. researchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to inject electrons into the semiconductor's conduction band. mdpi.comuobasrah.edu.iq

Application as Corrosion Inhibitors in Material Protection

Hydrazone derivatives, including those similar in structure to this compound, have been investigated as corrosion inhibitors for various metals and alloys. For instance, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone has been studied as a corrosion inhibitor for mild steel in acidic environments. ucsf.edu The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The presence of heteroatoms like nitrogen and oxygen, along with the aromatic rings in the molecular structure, facilitates this adsorption process through the sharing of lone pair electrons with the vacant d-orbitals of the metal. This forms a coordinate bond, leading to the formation of a stable, protective film on the metal surface.

The general mechanism of action for such hydrazone-based inhibitors involves:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This can be either physisorption (electrostatic interaction) or chemisorption (coordinate bonding).

Surface Coverage: The adsorbed molecules cover the active sites on the metal surface, thereby reducing the area available for corrosion reactions to occur.

Barrier Formation: The adsorbed layer acts as a physical barrier, preventing the diffusion of corrosive species (like H+ ions in acidic media) to the metal surface.

Use as Dyes in Materials Science

Substituted hydrazone compounds, such as Benzaldehyde-2,4-dinitrophenylhydrazone, are recognized for their use as stains, dyes, and probes in various scientific applications. scbt.com The intense color of many formazans, which can be synthesized from hydrazones, is a key characteristic. researchgate.net These colors, ranging from red to deep purple, arise from π to π* electronic transitions within their conjugated systems. researchgate.net

The chromophoric properties of these compounds are attributed to the presence of the azomethine group (-C=N-) and the extended conjugation provided by the aromatic rings. The nitro group (-NO2) in this compound acts as a strong electron-withdrawing group, which can further enhance the color by influencing the electronic transitions within the molecule. This makes such compounds potentially useful as dyes in materials science for applications like coloring polymers, textiles, and other materials. The specific color and its intensity can be tuned by modifying the substituents on the aromatic rings.

Precursors for Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The reactivity of the hydrazone moiety allows for its participation in cyclization reactions to form stable ring structures.

Thiazolidin-4-ones: Hydrazones can be used in the synthesis of thiazolidin-4-ones. These are typically synthesized through a one-pot, three-component cyclocondensation reaction involving an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. nih.gov The initial step is the formation of an imine, which then undergoes intramolecular cyclization. nih.gov Thiazolidin-4-ones are an important class of heterocyclic compounds with various biological activities. nih.gov

Formazans: Benzaldehyde phenylhydrazone derivatives are key reactants in the synthesis of formazans. nih.govresearchgate.net The synthesis generally involves the coupling of a diazonium salt with the hydrazone in an alkaline medium. researchgate.net Formazans are known for their intense colors and have been explored for various applications due to their biological activities. researchgate.netnih.gov

Pyrazoles: Hydrazones are also utilized in the synthesis of pyrazole (B372694) derivatives. nih.govchemmethod.com For instance, pyrazoles can be formed through the cyclization of hydrazones with appropriate reagents. chemmethod.com The Vilsmeier-Haack reaction is a common method used to introduce a formyl group at the 4-position of the pyrazole ring, creating 4-formylpyrazole derivatives. chemmethod.com Pyrazoles are a significant class of heterocyclic compounds with applications in medicinal chemistry and agrochemistry. nih.govresearchgate.net

Polymer Initiators

While direct evidence for the use of this compound as a polymer initiator is not extensively documented in the provided search results, the chemical structure suggests potential in this area. The N-N bond in the hydrazone linkage can be susceptible to cleavage under certain conditions, such as heat or light, to generate free radicals. These radicals could then initiate polymerization reactions. The presence of the nitro group might influence this process. Further research would be needed to explore and validate this specific application.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of hydrazones, including Benzaldehyde (B42025) 4-nitrophenylhydrazone, often involves condensation reactions in organic solvents, sometimes with acid catalysts. nih.govresearchgate.net While effective, the drive towards greener and more sustainable chemical processes is prompting the exploration of alternative synthetic routes.

Future research will likely focus on:

Mechanochemical Synthesis: This solvent-free approach, utilizing methods like liquid-assisted grinding and solid-state melt reactions, has shown promise for producing hydrazones with excellent yields (>99%) and minimal environmental impact. rsc.orgacs.org

Organocatalysis: The use of small organic molecules, such as pyrrolidine, to catalyze hydrazone formation in green solvents offers a sustainable alternative to metal-based or harsh acid catalysts. acs.org This method is noted for its experimental simplicity and high yields. acs.org

High Hydrostatic Pressure (HHP): HHP-assisted synthesis presents a novel, solvent- and catalyst-free method for producing hydrazones. nih.gov This technique can lead to nearly quantitative yields and simplifies product isolation. nih.gov

Ionic Liquids: The use of ionic liquids as catalysts in solvent-free conditions has demonstrated high efficiency, with yields between 90-98%. researchgate.net This method also offers the advantage of catalyst recyclability. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methodologies for Hydrazones

| Methodology | Key Advantages | Reported Yields | References |

| Mechanochemical Synthesis | Solvent-free, minimal waste | >99% | rsc.orgacs.org |

| Organocatalysis | Green solvents, simple procedure | Excellent | acs.org |

| High Hydrostatic Pressure | Solvent- and catalyst-free | Nearly quantitative | nih.gov |

| Ionic Liquid Catalysis | Solvent-free, recyclable catalyst | 90-98% | researchgate.net |

Advanced Characterization Techniques for Dynamic Processes and Excited States

A deeper understanding of the dynamic processes and excited-state properties of Benzaldehyde 4-nitrophenylhydrazone is crucial for optimizing its performance in various applications. While standard spectroscopic techniques like UV-Vis, IR, and NMR are routinely used for characterization, future research will necessitate the application of more advanced methods. nih.gov

The existence of cis(E)- and trans(Z)-stereoisomers due to the C=N double bond in nitrophenylhydrazones has been observed, highlighting the need for techniques that can probe these dynamic equilibria. nih.gov Future directions include:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be employed to study the excited-state dynamics and photophysical processes on extremely short timescales.

Time-Resolved Infrared (TRIR) Spectroscopy: This method can provide structural information about short-lived excited states and reaction intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model and predict the electronic structure, vibrational frequencies, and reactivity of hydrazones, complementing experimental data. nih.govnih.gov

Integration of Computational Design with Experimental Synthesis for Targeted Properties

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rational design of molecules with specific, targeted properties. For hydrazone derivatives, DFT calculations have been successfully used to predict molecular structures, electronic properties, and even reaction mechanisms. nih.govnih.gov

Future research in this area will focus on:

Predictive Modeling: Developing more accurate computational models to predict the nonlinear optical (NLO) properties, thermal stability, and other key characteristics of new this compound derivatives before their synthesis. acs.org

Mechanism Elucidation: Employing computational methods to investigate the detailed mechanisms of novel synthetic reactions, such as the catalytic effect of water in hydrazone synthesis, to optimize reaction conditions and improve yields. nih.gov

Development of Multifunctional Materials Based on this compound

The inherent properties of the hydrazone functional group, combined with the electronic characteristics of the benzaldehyde and nitrophenyl moieties, make this compound a promising building block for multifunctional materials.

Future research directions include:

Nonlinear Optical (NLO) Materials: Hydrazone-based chromophores have demonstrated significant NLO responses, making them candidates for applications in optical communications and data storage. acs.org Future work will involve designing and synthesizing novel derivatives with even larger hyperpolarizabilities.

Covalent Organic Frameworks (COFs): Hydrazone linkages are being explored for the construction of porous, crystalline COFs. thieme-connect.com While challenges remain in achieving high crystallinity without side chains, new activation methods like supercritical CO2 could expand the scope of hydrazone-linked COFs for applications in gas storage and separation. thieme-connect.com

Sensors: The colorimetric changes observed in the reaction of 2,4-dinitrophenylhydrazine (B122626) with aldehydes form the basis of qualitative tests. researchgate.net This principle could be further developed to create sensitive and selective colorimetric or fluorescent sensors for the detection of specific analytes.

Unexplored Applications in Physical Chemistry and Materials Science

Beyond the established areas of investigation, this compound and its derivatives hold potential for a range of unexplored applications in physical chemistry and materials science.

Potential future research avenues include:

Molecular Switches: The E/Z isomerization around the C=N bond could be harnessed to develop photo- or thermo-responsive molecular switches for use in smart materials and molecular electronics. researchgate.net

Charge-Transport Materials: The planar structure and π-conjugated system of some hydrazone derivatives suggest potential for their use as charge-transporting materials in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Self-Assembled Monolayers: The ability of related hydrazone compounds to form organized layers on surfaces could be explored for modifying electrode surfaces or creating functional interfaces in sensing and catalytic applications. acs.org

Q & A

Q. What is the standard protocol for synthesizing benzaldehyde 4-nitrophenylhydrazone, and how is its purity validated?

this compound is synthesized via condensation of benzaldehyde with 4-nitrophenylhydrazine. The reaction typically proceeds in ethanol or methanol under reflux conditions, followed by crystallization. Purity validation employs HPLC (>98.0% purity threshold) and spectroscopic techniques (e.g., NMR for structural confirmation) . Yield optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key safety measures include:

- Use of fume hoods to prevent inhalation exposure (GHS H332) .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to mitigate skin/eye contact (GHS H312/H302) .

- Immediate washing of contaminated skin with soap and water, and eye rinsing with water for 15 minutes .

- Storage in tightly sealed containers away from heat and sunlight to prevent degradation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : For confirming hydrazone bond formation (δ 8–10 ppm for imine protons) and aromatic substitution patterns.

- FT-IR : Detection of N–H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : To verify molecular ion peaks (m/z 241.25) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL enables precise determination of:

- Bond lengths and angles, particularly the C=N hydrazone linkage.